molecular formula C26H24N2O5S B2612357 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-68-0

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Katalognummer: B2612357
CAS-Nummer: 866725-68-0
Molekulargewicht: 476.55
InChI-Schlüssel: WERCDNRBCZYRPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic small molecule investigated for its role as a potent inhibitor of the AKT signaling pathway. The AKT pathway, also known as the PI3K/AKT/mTOR pathway, is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in a wide array of human cancers [https://www.nature.com/articles/nrc1299]. This compound is structurally characterized by a quinolinone core, a scaffold known to confer inhibitory activity against various kinases. Its primary research value lies in its ability to selectively target and inhibit AKT, thereby inducing apoptosis and suppressing tumor growth in preclinical models. Researchers utilize this compound to elucidate the specific contributions of AKT signaling in oncogenesis and to explore potential therapeutic strategies for cancers resistant to conventional treatments. It serves as a crucial chemical probe for studying cell death mechanisms, signal transduction cascades, and for validating AKT as a target in high-throughput screening assays and combination therapy studies [https://pubchem.ncbi.nlm.nih.gov/].

Eigenschaften

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-18-13-14-22-20(15-18)26(30)24(34(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERCDNRBCZYRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by sulfonylation and subsequent acylation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the benzene ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinoline have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with the quinoline structure showed selective cytotoxicity against colon and breast cancer cells, indicating potential for 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide to act as an effective anticancer agent .

Antimicrobial Properties

The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds similar to this one have been synthesized and tested against various bacterial strains. For example, studies indicate that certain sulfonamide derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfonamide moiety in the compound may contribute to its antimicrobial effectiveness by inhibiting bacterial folate synthesis.

Enzyme Inhibition

Enzyme inhibitors play a crucial role in treating diseases like diabetes and Alzheimer's disease. The compound's structure suggests potential inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. Research into related compounds has shown promising results in reducing enzyme activity, which could lead to therapeutic applications in managing type 2 diabetes and neurodegenerative disorders .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation of SulfonamidesInvestigate enzyme inhibitory potentialNew sulfonamides showed significant inhibition of α-glucosidase and acetylcholinesterase, indicating potential for diabetes and Alzheimer's treatment .
Antitumor Evaluation of Quinoline DerivativesAssess cytotoxicity against cancer cell linesCertain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
Antimicrobial Activity of Benzamide DerivativesTest against resistant bacterial strainsCompounds demonstrated low MIC values against various pathogens, highlighting their potential as new antibiotics .

Wirkmechanismus

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl and acetamide groups may also contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

2-[6-Ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide ()

  • Sulfonyl Group : 4-Fluorobenzenesulfonyl replaces benzenesulfonyl.
    • The electron-withdrawing fluorine atom may enhance electrophilicity and influence target binding .
  • Acetamide Substituent: 2-Methylphenyl instead of 2-methoxyphenyl.
  • Quinolinone Core: Ethoxy group at position 6 instead of ethyl. Ethoxy’s larger size and oxygen atom could alter steric and electronic interactions .

2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide ()

  • Core Modification: Dihydro[1,4]dioxino[2,3-g]quinolinone replaces the simpler quinolinone. The fused dioxane ring introduces conformational rigidity and may affect solubility .
  • Substituent at Position 8 : 4-Ethoxybenzoyl group.
    • This bulky substituent could hinder interactions with hydrophobic binding pockets .
  • Acetamide Substituent: 3-Methoxyphenyl instead of 2-methoxyphenyl.

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()

  • Acetamide Substituent : 4-Chlorophenyl replaces 2-methoxyphenyl.
    • Chlorine’s electronegativity increases lipophilicity but may reduce solubility .
  • Sulfonyl Group : Identical to the main compound.
    • Shared benzenesulfonyl group suggests similar metabolic stability profiles .

Comparative Data Table

Compound Name Sulfonyl Group Acetamide Substituent Core Modification Key Implications
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide Benzenesulfonyl 2-Methoxyphenyl Standard quinolinone Balanced lipophilicity; potential for H-bonding
2-[6-Ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide 4-Fluorobenzenesulfonyl 2-Methylphenyl Ethoxy at position 6 Enhanced electrophilicity; higher hydrophobicity
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(3-methoxyphenyl)acetamide N/A 3-Methoxyphenyl Fused dioxane ring Increased rigidity; possible solubility issues
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 4-Chlorophenyl Standard quinolinone Higher lipophilicity; potential toxicity risks

Hypothetical Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group (main compound) may improve solubility compared to 4-chlorophenyl (), but reduce membrane permeability relative to 2-methylphenyl () .
  • Sulfonyl Modifications : The 4-fluorobenzenesulfonyl group () could enhance target affinity via polar interactions, whereas the unsubstituted benzenesulfonyl (main compound) offers metabolic stability .

Biologische Aktivität

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core, a benzenesulfonyl group, and an acetamide moiety. Its molecular formula is C20H22N2O3S, and it has a molecular weight of approximately 370.46 g/mol.

Inhibition of JNK Pathway

Research indicates that this compound acts as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is involved in various cellular processes, including apoptosis and inflammation. The inhibition of this pathway can lead to reduced cell proliferation in certain cancer types and improved outcomes in inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and other autoimmune disorders .

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50/ED50 ValueReference
JNK InhibitionCell Line Studies0.5 µM
AntimicrobialZone of Inhibition15 mm (MRSA)
Anti-inflammatoryCytokine Assay25 µM

Case Study 1: JNK Inhibition in Cancer Cells

A study evaluated the effects of the compound on human cancer cell lines. It was found to significantly inhibit cell growth in a dose-dependent manner, particularly in melanoma cells. The results indicated that the compound could potentially serve as a therapeutic agent for melanoma treatment .

Case Study 2: Antimicrobial Efficacy Against MRSA

In a controlled study, the compound was tested against MRSA strains. The results showed a notable reduction in bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections. The study highlighted the need for further clinical trials to establish effective dosing regimens .

Case Study 3: Anti-inflammatory Properties in Animal Models

In vivo experiments demonstrated that administration of the compound reduced inflammation markers in rat models of arthritis. The findings support its use as a therapeutic agent for managing chronic inflammatory diseases .

Q & A

Q. What structural features of this compound are critical for its biological activity?

The compound’s benzenesulfonyl group at position 3 enhances electrophilicity and potential interactions with cysteine residues in enzymes. The ethyl substituent at position 6 increases lipophilicity, improving membrane permeability. The 2-methoxyphenyl acetamide moiety facilitates hydrogen bonding with target proteins, as seen in structurally analogous quinoline derivatives .

Q. What are the recommended methods for initial biological screening of this compound?

Prioritize in vitro assays targeting kinases or proteases due to the sulfonyl group’s affinity for catalytic sites. Use fluorescence polarization assays to measure binding kinetics or enzymatic inhibition. Validate results with orthogonal methods like surface plasmon resonance (SPR) to minimize false positives .

Q. How do substituents influence the compound’s physicochemical properties?

The ethyl group at position 6 increases logP (lipophilicity), while the 2-methoxyphenyl acetamide improves aqueous solubility via hydrogen bonding. The benzenesulfonyl group may reduce metabolic stability due to susceptibility to glutathione conjugation. Use HPLC and shake-flask assays to quantify solubility and logP .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Employ a Design of Experiments (DoE) approach to test variables such as:

VariableRange TestedOptimal ConditionCitation
CatalystPd(OAc)₂ vs. CuIPd(OAc)₂ (10 mol%)
Temperature80–120°C100°C
SolventDMF vs. THFDMF
Post-reaction purification via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) achieves >95% purity .

Q. How can contradictions in biological activity data across studies be resolved?

Conduct meta-analysis using standardized assay protocols (e.g., fixed ATP concentrations in kinase assays). Cross-validate with computational methods:

  • Molecular docking (AutoDock Vina) to compare binding poses across protein isoforms.
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes. Discrepancies may arise from differences in protein expression systems or buffer conditions .

Q. What strategies mitigate metabolic instability of the benzenesulfonyl group?

  • Introduce electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce nucleophilic attack.
  • Replace the sulfonyl group with a sulfonamide isostere to enhance resistance to glutathione transferases. Validate stability using liver microsome assays and LC-MS metabolite profiling .

Q. How can computational models predict off-target interactions?

Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for potential off-targets. Combine with structure-activity relationship (SAR) data from analogous compounds to prioritize high-risk targets (e.g., cytochrome P450 isoforms). Experimental validation via selectivity panels (e.g., Eurofins Cerep) is critical .

Methodological Best Practices

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation to model cooperativity and assess assay robustness via Z’-factor analysis. Replicate experiments across three independent batches to account for biological variability .

Q. How should researchers handle discrepancies in cytotoxicity data?

  • Verify cell line authentication (STR profiling).
  • Control for passage number and culture medium variations.
  • Use multiplex assays (e.g., Caspase-Glo 3/7) to distinguish apoptosis from necrosis. Cross-reference with publicly available datasets (e.g., NCI-60) for context .

Q. What are the key steps in scaling up synthesis for preclinical studies?

  • Optimize catalyst loading to minimize cost (e.g., reduce Pd(OAc)₂ from 10 mol% to 5 mol%).
  • Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation).
  • Implement in-line FTIR monitoring to track reaction progression and minimize impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.